

Firsocostat: A Deep Dive into its Role in Ameliorating Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Firsocostat	
Cat. No.:	B609510	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD), represents a significant and growing global health burden. A key driver of steatosis is elevated de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from acetyl-CoA. Acetyl-CoA carboxylase (ACC), existing as two isoforms (ACC1 and ACC2), catalyzes the rate-limiting step in DNL. **Firsocostat** (GS-0976), a potent, liver-directed, allosteric inhibitor of both ACC1 and ACC2, has emerged as a promising therapeutic agent for reducing hepatic steatosis. This technical guide provides a comprehensive overview of the mechanism of action of **firsocostat**, summarizes key preclinical and clinical data, and details the experimental protocols utilized in pivotal studies.

Introduction: The Challenge of Hepatic Steatosis and the Rationale for ACC Inhibition

Non-alcoholic fatty liver disease (NAFLD) encompasses a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] A central pathogenic feature of NAFLD is the excessive accumulation of triglycerides in hepatocytes, largely driven by an increase in de novo lipogenesis.[2]



Acetyl-CoA carboxylase (ACC) is a critical regulatory enzyme in lipid metabolism. It exists in two main isoforms:

- ACC1: Primarily located in the cytosol, it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.
- ACC2: Found on the outer mitochondrial membrane, it also produces malonyl-CoA, which acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[1]

By inhibiting both ACC1 and ACC2, **firsocostat** offers a dual mechanism to combat hepatic steatosis: reducing the synthesis of new fatty acids and promoting the oxidation of existing fatty acids.[1][2] **Firsocostat** is designed to be liver-specific, being a substrate for hepatic organic anion-transporting polypeptide (OATP) transporters, which enhances its therapeutic targeting and minimizes systemic side effects.[1]

Mechanism of Action of Firsocostat

Firsocostat is a reversible, allosteric inhibitor that binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[1] This inhibition leads to a reduction in the intracellular concentration of malonyl-CoA.

Signaling Pathway of Firsocostat in Reducing Hepatic Steatosis

The reduction in malonyl-CoA levels by **firsocostat** initiates a cascade of events that collectively decrease hepatic lipid accumulation.





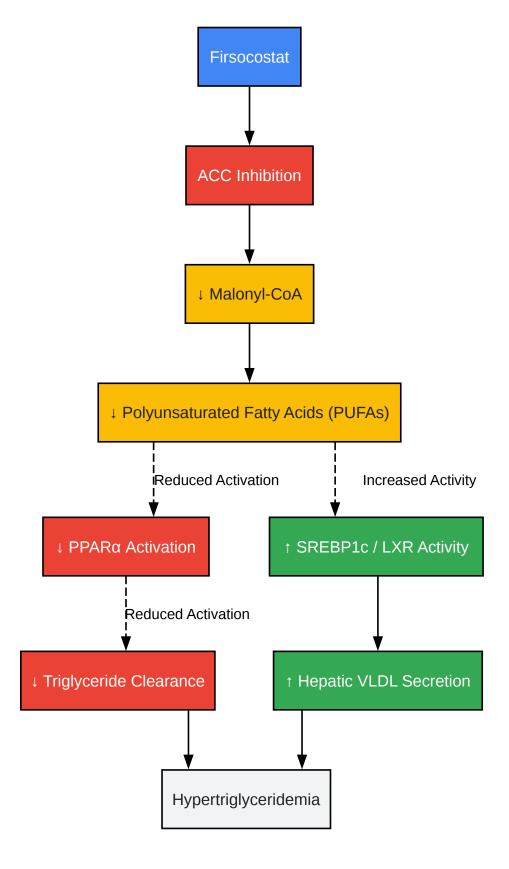
Click to download full resolution via product page

Figure 1: Firsocostat's dual mechanism of action on lipid metabolism.

The Paradoxical Effect on Plasma Triglycerides

A notable class effect of ACC inhibitors, including **firsocostat**, is an increase in plasma triglycerides.[1] This is thought to be mediated by a reduction in the synthesis of polyunsaturated fatty acids (PUFAs), which are downstream products of malonyl-CoA. Lower PUFA levels lead to decreased activation of peroxisome proliferator-activated receptor-alpha (PPARα) and increased activity of sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor (LXR). This, in turn, promotes the hepatic secretion of very-low-density lipoprotein (VLDL) and reduces triglyceride clearance.[1]





Click to download full resolution via product page

Figure 2: Proposed mechanism for firsocostat-induced hypertriglyceridemia.



Quantitative Data from Preclinical and Clinical Studies

Firsocostat has demonstrated efficacy in reducing hepatic steatosis in both animal models and human clinical trials.

Preclinical Data: Western Diet-Fed MC4R Knockout Mouse Model

In a study utilizing Western diet-fed melanocortin 4 receptor-deficient (MC4R KO) mice, a model that mimics human NASH, **firsocostat** treatment for 9 weeks resulted in significant improvements in liver health.

Parameter	Vehicle	Firsocostat (4 mg/kg/day)	Firsocostat (16 mg/kg/day)
Hepatic Malonyl-CoA	-	Significant Decrease	Significant Decrease
Plasma ALT (U/L)	~250	~60 (↓76%)	~45 (↓82%)
Plasma AST (U/L)	~150	~45 (↓70%)	~30 (↓80%)
Plasma Total Cholesterol (mg/dL)	~250	~170 (↓32%)	~160 (↓36%)
Hepatic Steatosis	Severe	Marked Improvement	Marked Improvement
Hepatic Fibrosis (Sirius Red)	Increased	Significantly Reduced	Significantly Reduced

Data adapted from a preclinical study in a NASH mouse model.

Clinical Data: Phase 2 Trial in Patients with NASH (NCT02856555)

A 12-week, randomized, placebo-controlled Phase 2 study evaluated the efficacy and safety of **firsocostat** in patients with NASH.



Parameter	Placebo (n=26)	Firsocostat (5 mg/day) (n=50)	Firsocostat (20 mg/day) (n=50)
≥30% Relative Decrease in MRI- PDFF	15%	23%	48%
Median Relative Decrease in MRI- PDFF	8%	-	29%
Median Relative Change in Serum Triglycerides	-	+13%	+11%
Change in Serum TIMP-1	-	Dose-dependent reduction	Dose-dependent reduction

Data from Loomba R, et al. Gastroenterology. 2018.

Detailed Experimental Protocols Preclinical Study: MC4R Knockout Mouse Model

- Animal Model: Male melanocortin 4 receptor-deficient (MC4R KO) mice were fed a Western diet for 22 weeks to induce NASH.
- Drug Administration: Firsocostat was administered orally, though the specific vehicle and frequency (e.g., once or twice daily) were not detailed in the available literature. Doses of 4 and 16 mg/kg/day were used.
- Hepatic Malonyl-CoA Measurement:
 - Liver tissue was homogenized in 6% perchloric acid containing a ¹³C₃-malonyl-CoA internal standard.
 - The supernatant was subjected to solid-phase extraction using an Oasis HLB Extraction Cartridge.



- The eluate was analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify malonyl-CoA levels.
- Histological Analysis:
 - Liver sections were stained with hematoxylin and eosin (H&E) to assess steatosis, inflammation, and ballooning.
 - Sirius Red staining was used to quantify fibrosis.
 - Histological scoring was performed according to the NAFLD Activity Score (NAS) system.

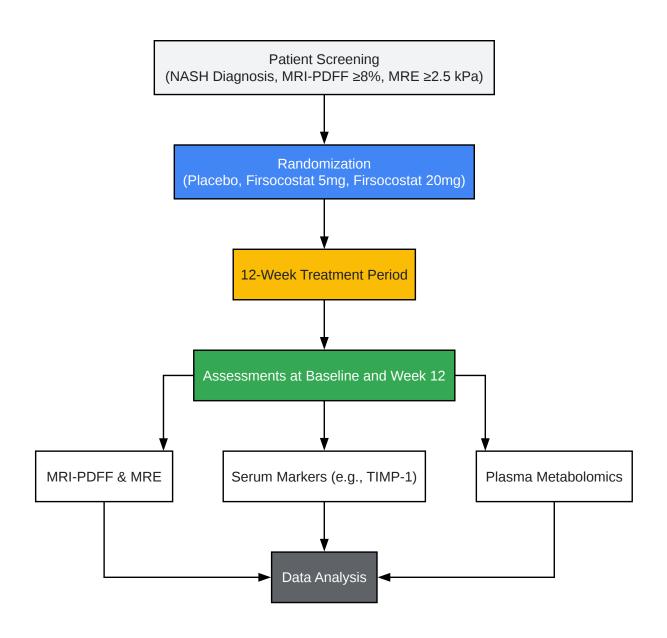
Clinical Study: Phase 2 Trial (NCT02856555)

- Study Design: A randomized, double-blind, placebo-controlled study in patients with a clinical diagnosis of NASH, hepatic steatosis ≥8% (by MRI-PDFF), and liver stiffness ≥2.5 kPa (by MRE) or a historical liver biopsy consistent with NASH and F1-F3 fibrosis.
- Treatment: Patients received firsocostat (5 mg or 20 mg) or placebo orally once daily for 12 weeks.
- MRI-PDFF and MRE Protocol:
 - Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used to quantify hepatic steatosis. This technique measures the fraction of mobile protons in the liver attributable to fat.
 - Magnetic Resonance Elastography (MRE) was used to assess liver stiffness, a surrogate for fibrosis.
 - A detailed MRI procedure manual was provided to each study site to ensure standardized image acquisition.
- Serum TIMP-1 Measurement:
 - Serum levels of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a marker of fibrogenesis, were measured.



- While the specific kit was not detailed, a standard sandwich enzyme-linked immunosorbent assay (ELISA) protocol would involve:
 - Coating a 96-well plate with a capture antibody specific for TIMP-1.
 - Incubating with patient serum samples.
 - Adding a biotinylated detection antibody.
 - Adding a streptavidin-HRP conjugate.
 - Adding a substrate to produce a colorimetric signal, with the intensity proportional to the TIMP-1 concentration.
- Plasma Metabolomics:
 - Plasma samples were collected for metabolomic analysis.
 - A typical protocol involves protein precipitation with a solvent like methanol, followed by analysis using mass spectrometry coupled with liquid or gas chromatography to identify and quantify various metabolites.





Click to download full resolution via product page

Figure 3: Workflow of the Phase 2 clinical trial of firsocostat in NASH.

Conclusion and Future Directions



Firsocostat has demonstrated a clear and significant effect on reducing hepatic steatosis by targeting the fundamental process of de novo lipogenesis through the dual inhibition of ACC1 and ACC2. The quantitative data from both preclinical and clinical studies are promising. However, the associated hypertriglyceridemia remains a key consideration that may necessitate combination therapies, for instance, with fibrates or fish oil.[1] Ongoing and future clinical trials will be crucial in further elucidating the long-term safety and efficacy of firsocostat, particularly its impact on liver fibrosis and cardiovascular outcomes, and in establishing its place in the therapeutic landscape for NAFLD and NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- To cite this document: BenchChem. [Firsocostat: A Deep Dive into its Role in Ameliorating Hepatic Steatosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609510#firsocostat-s-role-in-reducing-hepatic-steatosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com